rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride

Description

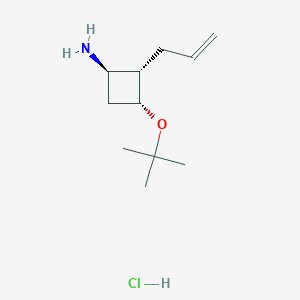

The compound rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride is a racemic cyclobutane derivative featuring a tertiary butoxy group at position 3, an allyl (prop-2-en-1-yl) substituent at position 2, and a protonated amine at position 1, stabilized as a hydrochloride salt. Its stereochemical complexity and functional groups make it a candidate for applications in medicinal chemistry and materials science, particularly in studying strained ring systems and chiral intermediates.

Key structural attributes:

- Cyclobutane core: Introduces ring strain, influencing reactivity and conformational flexibility.

- tert-butoxy group: A bulky, electron-donating substituent that enhances steric hindrance and may improve metabolic stability.

- Allyl group: A π-electron-rich moiety susceptible to addition or cycloaddition reactions.

- Hydrochloride salt: Increases aqueous solubility compared to the free amine.

Properties

IUPAC Name |

(1R,2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO.ClH/c1-5-6-8-9(12)7-10(8)13-11(2,3)4;/h5,8-10H,1,6-7,12H2,2-4H3;1H/t8-,9+,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXMSUKSTGINGB-HHDYSPPTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O[C@@H]1C[C@H]([C@@H]1CC=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related cyclobutane, cyclopentane, and cyclopropane derivatives (Table 1).

Table 1: Structural and Molecular Comparison

*Estimated based on structural analysis.

Key Comparative Insights

Ring Size and Strain :

- Cyclobutane (target compound) exhibits greater ring strain than cyclopentane analogs (e.g., ) but less than cyclopropane derivatives (e.g., ). This affects thermal stability and reactivity; strained rings are more prone to ring-opening reactions.

Substituent Effects: tert-butoxy vs. Allyl vs.

Hydrochloride Salt Properties :

- All compared compounds are hydrochloride salts, enhancing solubility in polar solvents. However, molecular weight differences (e.g., 183.68 g/mol for vs. ~217.73 g/mol for the target compound) suggest variations in solubility and crystallinity.

Synthetic Utility :

- Cyclopropane derivatives (e.g., ) often require specialized synthesis (e.g., Simmons-Smith reaction), whereas cyclobutane systems (target compound, ) may utilize [2+2] cycloadditions or ring-expansion strategies.

Crystallographic Analysis :

- Programs like SHELXL and Mercury are critical for resolving stereochemistry and comparing packing motifs. For example, the tert-butoxy group in the target compound may induce distinct crystal packing vs. the phenyl group in .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for rac-(1R,2S,3R)-3-(tert-butoxy)-2-(prop-2-en-1-yl)cyclobutan-1-amine hydrochloride, and how are key intermediates purified?

- Synthesis : The compound is synthesized via multi-step routes involving:

- Cyclopropanation : Reaction of diazo compounds with alkenes using transition metal catalysts (e.g., Rh or Cu) under inert atmospheres to form the strained cyclobutane core .

- Protection/Deprotection : Use of tert-butoxy groups for steric protection and trifluoroacetic acid (TFA) for deprotection .

- Functionalization : Introduction of the allyl (prop-2-en-1-yl) group via nucleophilic substitution or coupling reactions .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR identifies functional groups and coupling constants (e.g., allyl protons at δ 5.0–5.8 ppm with characteristic splitting) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z ~242.1) .

- Stereochemical Analysis :

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polar mobile phases (e.g., hexane/isopropanol) .

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters .

Advanced Research Questions

Q. How does the stereochemistry of the compound influence its interaction with biological targets, and how can this be experimentally determined?

- Mechanistic Insight : The 1R,2S,3R configuration affects binding to enzymes/receptors due to spatial alignment of the tert-butoxy and allyl groups. For example, enantiomers may show differential inhibition of cyclooxygenase (COX) or kinase targets .

- Experimental Design :

- Enantiomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) or enzymatic kinetic resolution .

- Bioactivity Assays : Compare IC50 values of enantiomers in enzyme inhibition assays (e.g., fluorescence polarization for COX-2) .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Root Causes : Discrepancies may arise from:

- Stereochemical impurities (e.g., traces of opposite enantiomers altering activity) .

- Assay variability (e.g., differences in cell lines, buffer pH, or incubation times) .

- Resolution Strategies :

- Re-synthesize and re-purify the compound under controlled conditions (e.g., inert atmosphere, strict temperature control) .

- Standardize assays using validated protocols (e.g., NIH/ATP guidelines for kinase assays) .

Q. What strategies optimize the compound’s stability during storage and experimental use?

- Stability Factors :

- Hydrolysis : The tert-butoxy group is prone to acid-catalyzed cleavage; store at pH 6–8 in amber vials to prevent degradation .

- Temperature : Long-term storage at –20°C in desiccated form minimizes thermal decomposition .

- Stability Testing :

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC .

- Lyophilization : Freeze-drying in PBS (pH 7.4) enhances solubility and shelf life .

Methodological Considerations

- Stereochemical Purity : Always validate enantiomeric excess (ee) via chiral HPLC before bioassays .

- Data Reproducibility : Use internal standards (e.g., deuterated analogs) in NMR and MS to ensure analytical consistency .

- Toxicity Screening : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.